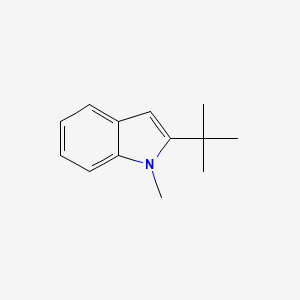
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 5th position and a carboxylic acid group at the 6th position on the naphthyridine ring. The naphthyridine ring itself is a fused ring system consisting of two pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-naphthyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with glyoxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the naphthyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 5-keto-1,7-naphthyridine-6-carboxylic acid.
Reduction: Formation of 5-hydroxy-1,7-naphthyridine-6-methanol.
Substitution: Formation of various substituted naphthyridine derivatives depending on the substituent introduced.
Scientific Research Applications
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Lacks the hydroxyl and carboxylic acid groups, leading to different chemical properties and reactivity.
1,6-Naphthyridine: Similar structure but different positioning of nitrogen atoms, resulting in distinct chemical behavior.
1,8-Naphthyridine: Another isomer with different nitrogen atom arrangement, affecting its reactivity and applications.
Uniqueness
5-Hydroxy-1,7-naphthyridine-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer specific chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
70730-35-7 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-hydroxy-1,7-naphthyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-10-6(5)4-11-7(8)9(13)14/h1-4,12H,(H,13,14) |
InChI Key |
QYFVOXBHCZWRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2N=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)




![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)


![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)


